Sodium 2-ethyl-5-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 2-ethyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₈NNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-ethyl-5-nitrobenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of 2-ethyl-5-nitrobenzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the sulfinate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-ethyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form different organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various organosulfur compounds, including sulfonamides and sulfones.
Scientific Research Applications
Sodium 2-ethyl-5-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organosulfur compounds.
Biology: It serves as a tool for studying sulfur-containing biomolecules.
Medicine: Research into potential therapeutic agents often involves this compound.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 2-ethyl-5-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. This mechanism is crucial in many synthetic pathways, particularly in the formation of sulfonamides and sulfones .
Comparison with Similar Compounds
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 2-ethyl-5-nitrobenzene-1-sulfinate is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. Compared to other sodium sulfinates, it offers unique advantages in terms of stability and reactivity, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C8H8NNaO4S |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
sodium;2-ethyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-2-6-3-4-7(9(10)11)5-8(6)14(12)13;/h3-5H,2H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
FPSGANFJBQLUBW-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
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